molecular formula C22H22Cl4N2O4 B10932619 1,1'-Piperazine-1,4-diylbis[2-(2,4-dichlorophenoxy)propan-1-one]

1,1'-Piperazine-1,4-diylbis[2-(2,4-dichlorophenoxy)propan-1-one]

Katalognummer: B10932619
Molekulargewicht: 520.2 g/mol
InChI-Schlüssel: MWYOHUPQPZWPGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE is a complex organic compound characterized by the presence of multiple dichlorophenoxy groups and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE typically involves the reaction of 2,4-dichlorophenol with appropriate reagents to form the dichlorophenoxy groups. The piperazine ring is introduced through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxy derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-1-{4-[2-(2,4-DICHLOROPHENOXY)PROPANOYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

1,1'-Piperazin-1,4-diylbis[2-(2,4-dichlorphenoxy)propan-1-on] ist aufgrund seiner spezifischen Dichlorphenoxy-Substituenten einzigartig, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für gezielte Forschungsanwendungen.

Eigenschaften

Molekularformel

C22H22Cl4N2O4

Molekulargewicht

520.2 g/mol

IUPAC-Name

2-(2,4-dichlorophenoxy)-1-[4-[2-(2,4-dichlorophenoxy)propanoyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H22Cl4N2O4/c1-13(31-19-5-3-15(23)11-17(19)25)21(29)27-7-9-28(10-8-27)22(30)14(2)32-20-6-4-16(24)12-18(20)26/h3-6,11-14H,7-10H2,1-2H3

InChI-Schlüssel

MWYOHUPQPZWPGP-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N1CCN(CC1)C(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.